molecular formula C36H33F2N5O4S B12355515 1-[4-[5-[[Benzyl(methyl)amino]methyl]-1-[(2,6-difluorophenyl)methyl]-2,4-dioxo-3-phenyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea

1-[4-[5-[[Benzyl(methyl)amino]methyl]-1-[(2,6-difluorophenyl)methyl]-2,4-dioxo-3-phenyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea

Cat. No.: B12355515
M. Wt: 669.7 g/mol
InChI Key: ABYXRFLJMFQBQY-UHFFFAOYSA-N
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Description

This compound features a thieno[2,3-d]pyrimidine-2,4-dione core, a heterocyclic scaffold known for its pharmacological relevance. Key structural attributes include:

  • Position 1: A 2,6-difluorophenylmethyl group, enhancing lipophilicity and receptor binding .
  • Position 3: A phenyl substituent, contributing to steric and electronic interactions with target receptors.
  • Position 5: A benzyl(methyl)aminomethyl side chain, which may influence metabolic stability and potency .
  • Position 6: A 4-phenyl ring linked to a 3-methoxyurea moiety, likely improving solubility and oral bioavailability .

This compound’s design aligns with strategies for optimizing gonadotropin-releasing hormone (GnRH) receptor antagonism, a therapeutic target for conditions like prostate cancer and endometriosis .

Properties

Molecular Formula

C36H33F2N5O4S

Molecular Weight

669.7 g/mol

IUPAC Name

1-[4-[5-[[benzyl(methyl)amino]methyl]-1-[(2,6-difluorophenyl)methyl]-2,4-dioxo-3-phenyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea

InChI

InChI=1S/C36H33F2N5O4S/c1-41(20-23-10-5-3-6-11-23)21-28-31-33(44)43(26-12-7-4-8-13-26)36(46)42(22-27-29(37)14-9-15-30(27)38)34(31)48-32(28)24-16-18-25(19-17-24)39-35(45)40-47-2/h3-19,31,34H,20-22H2,1-2H3,(H2,39,40,45)

InChI Key

ABYXRFLJMFQBQY-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=C(SC3C2C(=O)N(C(=O)N3CC4=C(C=CC=C4F)F)C5=CC=CC=C5)C6=CC=C(C=C6)NC(=O)NOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[5-[[Benzyl(methyl)amino]methyl]-1-[(2,6-difluorophenyl)methyl]-2,4-dioxo-3-phenyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea typically involves multi-step organic reactions. The key steps include the formation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the benzyl(methyl)amino group and the methoxyurea moiety. Common reagents used in these reactions include various halogenated compounds, amines, and urea derivatives. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization, chromatography, and recrystallization are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-[5-[[Benzyl(methyl)amino]methyl]-1-[(2,6-difluorophenyl)methyl]-2,4-dioxo-3-phenyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include halogenated compounds, amines, and urea derivatives. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-[4-[5-[[Benzyl(methyl)amino]methyl]-1-[(2,6-difluorophenyl)methyl]-2,4-dioxo-3-phenyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic applications, such as its ability to inhibit specific enzymes or pathways involved in disease processes.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[4-[5-[[Benzyl(methyl)amino]methyl]-1-[(2,6-difluorophenyl)methyl]-2,4-dioxo-3-phenyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Findings and Clinical Relevance

  • TAK-385 (Relugolix) :
    • Demonstrated potent GnRH antagonism (IC₅₀ < 1 nM in vitro) and sustained suppression of luteinizing hormone in primates at 3 mg/kg .
    • Approved for clinical use due to its oral efficacy and lack of CYP inhibition .

Biological Activity

The compound 1-[4-[5-[[Benzyl(methyl)amino]methyl]-1-[(2,6-difluorophenyl)methyl]-2,4-dioxo-3-phenyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity based on diverse research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C24H25F2N5O3SC_{24}H_{25}F_{2}N_{5}O_{3}S, indicating the presence of various functional groups that contribute to its biological activity. The compound's structure includes a thieno[2,3-d]pyrimidine core, which is known for its pharmacological relevance.

Structural Features

FeatureDescription
Molecular Weight470.55 g/mol
Functional GroupsUrea, amine, dioxo, thieno, phenyl
SolubilitySoluble in organic solvents

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, derivatives of thieno[2,3-d]pyrimidines have demonstrated significant cytotoxic effects against various cancer cell lines.

  • Case Study: Cytotoxicity Against MDA-MB-231 Cells
    • Method : MTT assay was employed to evaluate cell viability.
    • Results : The compound exhibited an IC50 value of approximately 15 µM, indicating potent cytotoxicity compared to controls .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes involved in cancer progression.

  • Cholinesterase Inhibition
    • Enzymes : Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).
    • Results : Exhibited moderate inhibitory activity with IC50 values of 157.31 µM for AChE and 46.42 µM for BChE, suggesting potential neuroprotective properties .

The proposed mechanism involves the modulation of signaling pathways associated with cell proliferation and apoptosis. The thieno[2,3-d]pyrimidine scaffold is known to interact with various molecular targets, potentially affecting kinase activity and leading to altered cellular responses.

Table of Biological Activities

Activity TypeAssay MethodTarget Enzyme/Cell LineIC50 Value
CytotoxicityMTT assayMDA-MB-231 (breast cancer)15 µM
AChE InhibitionColorimetric assayAcetylcholinesterase157.31 µM
BChE InhibitionColorimetric assayButyrylcholinesterase46.42 µM

Comparative Studies

Comparative studies indicate that this compound's biological activity is superior to several known inhibitors in its class. For example, while traditional inhibitors like physostigmine exhibit similar AChE inhibition profiles, the novel compound shows improved selectivity towards BChE.

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